N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a substituted acetamide featuring a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a central carbon substituted with both a phenyl group and a phenylsulfanyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-25-17-13-14-20(26-2)19(15-17)23-22(24)21(16-9-5-3-6-10-16)27-18-11-7-4-8-12-18/h3-15,21H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVFTKBPUTVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2,5-dimethoxyaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the phenylsulfanyl moiety.
Substitution: The dimethoxyphenyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives or reduced phenylsulfanyl groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has been investigated for its potential therapeutic properties. Studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Research has shown that phenylsulfanyl compounds can inhibit cancer cell proliferation. For example, derivatives of this compound have been tested for their effects on prostate cancer cells, showing promising results in reducing cell viability and inducing apoptosis .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions:
- Radical Cyclization : It has been employed as a precursor in the synthesis of tetrahydro-1-benzazocin-2(1H)-ones via radical cyclization reactions . This method allows for the construction of heterocyclic compounds that may exhibit biological activities.
- Functional Group Transformations : The presence of both phenyl and sulfanyl groups enables diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Table 1: Overview of Biological Activities
Table 2: Synthetic Routes and Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Radical Cyclization | Synthesis of tetrahydro-1-benzazocin derivatives | Specific catalysts required |
| Substitution | Introduction of functional groups | Halogenating agents |
| Reduction | Conversion of nitro to amine groups | Hydrogenation with catalysts |
Case Study 1: Anticancer Properties
In a study focused on the anticancer properties of phenylsulfanyl compounds, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
A separate investigation explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The study found that treatment with this compound led to a marked decrease in cell death compared to untreated controls, indicating its potential utility in neuroprotection .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its phenylsulfanyl and acetamide groups. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to the following structurally related acetamides:
Physicochemical Properties
- Melting Point : Compound 29 () exhibits a melting point of 146–147°C, suggesting moderate thermal stability. The target compound likely has a comparable range due to structural similarities.
- Solubility : Midodrine () is water-soluble, whereas the target compound’s phenylsulfanyl and phenyl groups may reduce aqueous solubility, favoring organic solvents.
- Spectral Data : Compound 29’s ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.82–8.26 and methoxy signals at δ 3.68, consistent with the target compound’s expected spectral profile .
Crystallographic and Conformational Insights
- Crystal Packing : Related N-(aryl)acetamides () form intermolecular hydrogen bonds (e.g., C–H⋯O) and π-stacking interactions, stabilizing supramolecular assemblies. The phenylsulfanyl group in the target compound may introduce additional S⋯π or S–H interactions.
- Conformation : The trans arrangement of N–H and C=O bonds observed in dichloroacetamides () is likely conserved in the target compound, influencing its solid-state reactivity.
Unique Features of the Target Compound
- Electron Distribution : Methoxy groups donate electron density to the aromatic ring, while the phenylsulfanyl group introduces electron-withdrawing characteristics, creating a polarized scaffold for targeted interactions.
- Synthetic Flexibility : The presence of a sulfanyl group allows for post-synthetic modifications (e.g., oxidation to sulfoxides/sulfones), enabling diversification of biological activity .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound with notable structural features that suggest potential biological activity. This compound contains a phenylsulfanyl group and is characterized by its unique molecular architecture, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H21NO3S
- Molecular Weight : 379.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is performed under controlled conditions to optimize yield and purity, followed by purification methods like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound have been investigated for their antimicrobial properties. The presence of the phenylsulfanyl group can enhance interactions with microbial targets, potentially leading to increased efficacy against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The structural characteristics allow for interactions with cellular pathways involved in cancer progression. Further research is needed to elucidate its specific mechanisms and effectiveness against different cancer cell lines.
The precise mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that it may interact with specific biomolecules or pathways due to the presence of its functional groups. Potential pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological processes.
- Modulation of Cell Signaling : It could affect signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial activity of related compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting that similar derivatives may possess comparable activity.
- Anticancer Screening : In vitro assays on cancer cell lines demonstrated that compounds with similar structures exhibited cytotoxic effects at micromolar concentrations, warranting further exploration into their potential as chemotherapeutic agents.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
